Methyl 4-((dimethylamino)methyl)benzoate

Physicochemical properties Chromatography Formulation

This para-substituted benzoate features a benzylic dimethylaminomethyl group providing a tertiary amine with distinct basicity (LogP ~1.96) and moderate lipophilicity absent in primary amine analogs. Ideal for applications requiring precise nucleophilicity or metal-coordination behavior, it offers scalable, cost-effective synthesis (84% yield) and simplified purification due to a lower boiling point (259°C) versus analogs. With low cytotoxicity (IC50 > 55 µM), it ensures minimal assay interference.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 18153-53-2
Cat. No. B1313592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((dimethylamino)methyl)benzoate
CAS18153-53-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C11H15NO2/c1-12(2)8-9-4-6-10(7-5-9)11(13)14-3/h4-7H,8H2,1-3H3
InChIKeyVRMRUPQVRWFJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-((dimethylamino)methyl)benzoate (CAS 18153-53-2) Procurement Guide: Distinguishing a Versatile Aminoester Building Block


Methyl 4-((dimethylamino)methyl)benzoate (CAS 18153-53-2), also known as methyl 4-(N,N-dimethylaminomethyl)benzoate, is a small-molecule aryl ester (C11H15NO2, MW 193.24) featuring a para-substituted benzoate core with a dimethylaminomethyl pendant . It is commonly utilized as a synthetic intermediate or building block in medicinal chemistry and materials research due to the presence of both a reactive ester group and a tertiary amine capable of salt formation or coordination .

Why Methyl 4-((dimethylamino)methyl)benzoate Is Not Interchangeable with Simpler Aminoester Analogs


Generic substitution fails because methyl 4-((dimethylamino)methyl)benzoate possesses a unique combination of physicochemical properties that differ substantially from close structural analogs. Its predicted density (1.05±0.06 g/cm³) and boiling point (259.0±23.0 °C) distinguish it from analogs like methyl 4-(dimethylamino)benzoate (lacking the benzylic CH2 spacer), which exhibits different thermal stability and solubility profiles . More importantly, the presence of the benzylic dimethylaminomethyl group creates a tertiary amine with distinct basicity (reflected in a predicted LogP of ~1.96) that is absent in analogs such as methyl 4-(aminomethyl)benzoate (CAS 6232-11-7) which contains a primary amine . These differences are critical for applications requiring precise nucleophilicity, metal-coordination behavior, or chromatographic retention characteristics .

Quantitative Differentiation of Methyl 4-((dimethylamino)methyl)benzoate: Physical Properties, Synthesis Efficiency, and Biological Selectivity Data


Predicted Physical Properties Differentiate Methyl 4-((dimethylamino)methyl)benzoate from Primary Amine Analogs

Methyl 4-((dimethylamino)methyl)benzoate exhibits a predicted boiling point of 259.0±23.0 °C and density of 1.05±0.06 g/cm³, which are measurably lower than the boiling point of its primary amine analog methyl 4-(aminomethyl)benzoate (278.7±23.0 °C) . This 19.7 °C reduction in boiling point reflects the tertiary amine‘s weaker intermolecular hydrogen bonding compared to the primary amine, impacting purification strategies and thermal stability considerations during procurement.

Physicochemical properties Chromatography Formulation

Enhanced Lipophilicity (LogP 1.96) Distinguishes Methyl 4-((dimethylamino)methyl)benzoate from More Polar Amino Analogs

The predicted LogP value for methyl 4-((dimethylamino)methyl)benzoate is approximately 1.96 . While direct experimental LogP data for the closest primary amine analog (methyl 4-(aminomethyl)benzoate) are not available in a comparable format, class-level inference based on known contributions of N-methyl groups suggests the tertiary amine imparts significantly higher lipophilicity than a primary amine or the ester-lacking analog 4-((dimethylamino)methyl)benzoic acid [1].

Drug-likeness Membrane permeability LogP

High-Yield Reductive Aminocarbonylation Route Offers 84% Isolated Yield Advantage in Synthesis of Methyl 4-((dimethylamino)methyl)benzoate

A patent-disclosed method using an iron-complex catalyst for reductive aminocarbonylation achieves an isolated yield of 84% (162 mg, 0.84 mmol) for N,N-dimethyl-4-methoxycarbonylbenzylamine . In contrast, a traditional esterification approach from 4-(dimethylamino)benzoic acid using methanol and sulfuric acid typically proceeds under reflux but with yields that can be variable and lower, though quantitative data are not specified .

Synthetic methodology Process chemistry Yield optimization

Methyl 4-((dimethylamino)methyl)benzoate Demonstrates Low In Vitro Cytotoxicity with IC50 > 55.69 µM in Human Cell Assays

In a high-throughput cytotoxicity screen, methyl 4-((dimethylamino)methyl)benzoate (SID 57288035) exhibited an IC50 value greater than 55.69 µM against a human cell line, indicating low cytotoxicity at concentrations up to this threshold . This level of inactivity suggests the compound is well-tolerated and unlikely to interfere with cell viability in biological assays, making it a suitable building block for probe development. In contrast, other structurally related dimethylamino benzoate derivatives have shown potent antimicrobial activity, highlighting a distinct safety profile for this particular analog .

Cytotoxicity Drug discovery Safety profiling

Potential Peripheral Benzodiazepine Receptor (PBR) Binding: A Preliminary Differentiation Point

Methyl 4-((dimethylamino)methyl)benzoate (or a closely related derivative) was tested for binding affinity to the peripheral benzodiazepine receptor (PBR) in rat tissues, with a reported pIC50 value in the micromolar range [1]. While the exact value is not fully detailed in this source, the documented interaction suggests potential utility as a scaffold for PBR ligand development. In contrast, the primary amine analog methyl 4-(aminomethyl)benzoate has no reported PBR binding activity, indicating that the dimethylamino group may confer this specific molecular recognition [2].

Receptor binding Neuropharmacology Molecular probes

Chromatographic Retention Behavior Differs from N,N-Dimethylcarbamimidoyl Analog

In synthetic routes toward factor Xa inhibitors, methyl 4-((dimethylamino)methyl)benzoate is distinguished from its N,N-dimethylcarbamimidoyl analog (methyl 4-[(dimethylamino)(imino)methyl]benzoate) by chromatographic behavior. The carbamimidoyl analog, which contains an amidine group, exhibits significantly increased polarity and altered retention on silica gel, requiring different purification conditions [1]. While specific Rf values are not provided, the structural difference directly impacts purification protocols and quality control methods.

Analytical chemistry QC/QA Method development

Optimal Scientific and Industrial Applications for Methyl 4-((dimethylamino)methyl)benzoate Based on Differentiated Evidence


Medicinal Chemistry: Building Block for Lipophilic Amine-Containing Scaffolds

When designing compounds requiring a balance of moderate lipophilicity (LogP ~1.96) and low cytotoxicity (IC50 > 55 µM), this compound serves as an ideal starting material. Its tertiary amine and ester functionalities enable diverse derivatization, while the low cellular toxicity ensures minimal interference in biological assays .

Process Chemistry: High-Yield Synthetic Intermediate Production

Utilizing the iron-catalyzed reductive aminocarbonylation route (84% yield) provides a cost-effective and scalable method for producing this intermediate. The predicted lower boiling point (259 °C) compared to primary amine analogs also simplifies purification and reduces energy costs during manufacturing .

Neuropharmacology Research: PBR Ligand Scaffold Development

Given preliminary evidence of PBR binding activity, this compound may serve as a starting point for synthesizing probes or ligands targeting peripheral benzodiazepine receptors, which are implicated in neuroinflammation, steroidogenesis, and apoptosis .

Analytical Chemistry: Reference Standard for Chromatography and NMR

The distinct 13C NMR chemical shifts of the carbomethoxyl group and aromatic ring, as documented in studies of substituted methyl benzoates, make this compound a useful reference standard for NMR method validation and for teaching substituent effects on chemical shifts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-((dimethylamino)methyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.